Cesium perchlorate

Description

Properties

CAS No. |

13454-84-7 |

|---|---|

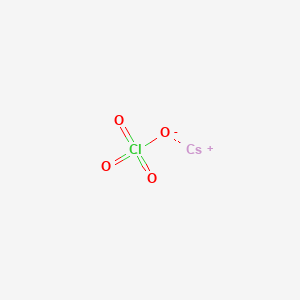

Molecular Formula |

ClCsHO4 |

Molecular Weight |

233.36 g/mol |

IUPAC Name |

cesium;perchlorate |

InChI |

InChI=1S/ClHO4.Cs/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI Key |

TXXCTFCOURDRAS-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[Cs+] |

Canonical SMILES |

OCl(=O)(=O)=O.[Cs] |

Other CAS No. |

13454-84-7 |

Pictograms |

Oxidizer; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure of Cesium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cesium perchlorate (CsClO₄), a compound of interest in various scientific fields. This document summarizes key crystallographic data, details experimental protocols for its characterization, and presents visualizations to aid in understanding its structural properties.

Introduction

This compound is an inorganic salt that exists in two polymorphic forms at different temperatures. At ambient conditions, it adopts an orthorhombic crystal structure. Upon heating to 219 °C, it undergoes a phase transition to a cubic structure.[1][2] The understanding of its crystal structure is fundamental for applications ranging from materials science to its use as an oxidizing agent.

Crystallographic Data

The crystallographic data for the two polymorphs of this compound are summarized below. The room temperature orthorhombic phase has been refined by J. Granzin in 1988, and the data presented here is based on that work.

Orthorhombic Phase (< 219 °C)

The crystal structure of the low-temperature phase of this compound is orthorhombic.

Table 1: Crystal Data and Structure Refinement for Orthorhombic this compound

| Parameter | Value |

| Empirical Formula | CsClO₄ |

| Formula Weight | 232.36 g/mol |

| Temperature | 291 K |

| Wavelength | AgKα (λ = 0.5608 Å) |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | |

| a | 9.823(1) Å |

| b | 6.009(1) Å |

| c | 7.764(2) Å |

| Volume | 458.28 ų |

| Z | 4 |

| Density (calculated) | 3.36 g/cm³ |

Data sourced from the work of Granzin, J. (1988).[3]

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for Orthorhombic this compound

| Atom | Wyckoff Site | x | y | z | U(eq) [Ų] |

| Cs | 4c | 0.1856(1) | 0.25 | -0.0055(1) | 0.034(1) |

| Cl | 4c | -0.0458(2) | 0.25 | 0.4781(3) | 0.029(1) |

| O1 | 4c | 0.0347(8) | 0.25 | 0.3134(9) | 0.051(2) |

| O2 | 4c | -0.0031(8) | 0.25 | 0.6541(9) | 0.052(2) |

| O3 | 8d | -0.1251(5) | 0.0453(8) | 0.4709(7) | 0.058(1) |

Atomic coordinates and displacement parameters are based on the refinement by Granzin, J. (1988). The exact anisotropic displacement parameters were not available in the public databases searched.

Cubic Phase (> 219 °C)

Above 219 °C, this compound transitions to a high-temperature cubic phase.

Table 3: Crystal Data for Cubic this compound

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | F-43m |

| Unit Cell Dimensions | |

| a | 7.98 Å |

Data sourced from general crystallographic information.[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis and single-crystal X-ray diffraction of this compound are outlined below as representative procedures.

Synthesis of this compound Single Crystals

A common method for obtaining single crystals of alkali metal salts like this compound is through slow evaporation of an aqueous solution.

Protocol:

-

Preparation of a Saturated Solution: Dissolve high-purity this compound powder in deionized water at an elevated temperature (e.g., 60-80 °C) with stirring until a saturated solution is obtained.

-

Hot Filtration: Filter the hot, saturated solution through a heated funnel with filter paper to remove any insoluble impurities.

-

Slow Cooling and Crystallization: Transfer the clear filtrate to a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Crystal Growth: Place the crystallizing dish in a vibration-free environment at a constant, slightly elevated temperature to facilitate slow cooling and evaporation over several days to weeks. This slow process promotes the growth of well-formed single crystals.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using forceps.

-

Drying: Gently wash the harvested crystals with a small amount of cold deionized water and then dry them on a filter paper.

Single-Crystal X-ray Diffraction Analysis

The following is a general workflow for the characterization of a single crystal of this compound using a four-circle diffractometer.

Protocol:

-

Crystal Mounting: Select a well-formed, clear single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope. Mount the crystal on a goniometer head using a suitable adhesive or cryoloop.

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.

-

Based on the determined unit cell and space group, set up a full data collection strategy to measure the intensities of a complete and redundant set of reflections up to a desired resolution (e.g., sin(θ)/λ > 0.6 Å⁻¹).

-

Collect the diffraction data at a controlled temperature (e.g., 291 K for the orthorhombic phase) using monochromatic X-radiation (e.g., AgKα or MoKα).

-

-

Data Reduction:

-

Integrate the raw diffraction images to obtain the intensities of each reflection.

-

Apply corrections for Lorentz and polarization effects.

-

Perform an absorption correction based on the crystal morphology.

-

Merge equivalent reflections to produce a final set of unique reflection data.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the atomic positions, and isotropic or anisotropic displacement parameters against the experimental data using a least-squares minimization algorithm.

-

The refinement is complete when the shifts in the refined parameters are negligible and the agreement factors (e.g., R1, wR2) converge to low values.

-

Visualizations

The following diagrams illustrate the experimental workflow and the crystal structure determination process.

Experimental Workflow for this compound Crystal Structure Analysis.

Logical Flow of Crystal Structure Determination from Diffraction Data.

References

Physical and chemical properties of Cesium perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium perchlorate (CsClO₄) is an inorganic salt composed of a cesium cation (Cs⁺) and a perchlorate anion (ClO₄⁻). It presents as a white, crystalline solid.[1] This compound is notable for its strong oxidizing properties and its comparatively low solubility in water among the alkali metal perchlorates.[1][2] These characteristics make it a valuable material in various research and industrial applications, including in pyrotechnics, as an oxidizer in solid rocket propellants, and for gravimetric analysis.[3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and key safety information.

Physical Properties

This compound is a white, odorless, and hygroscopic crystalline powder.[4] Its physical characteristics are summarized in the tables below.

General Physical Properties

| Property | Value | Reference |

| Molecular Formula | CsClO₄ | [1] |

| Molar Mass | 232.36 g/mol | [1] |

| Appearance | White crystalline powder | [4] |

| Density | 3.327 g/cm³ | [1] |

| Melting Point | 250 °C (decomposes) | [1] |

| Refractive Index (n_D) | 1.4887 | [1] |

Solubility Data

This compound is sparingly soluble in cold water and ethanol, with its solubility increasing in hot water.[1] It is the second least soluble of the alkali metal perchlorates.[1]

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | 1.974 |

Crystallographic Data

This compound exhibits a temperature-dependent crystal structure, transitioning from orthorhombic to cubic at temperatures above 219 °C.[1]

| Temperature Range | Crystal System | Space Group | Lattice Constants |

| < 219 °C | Orthorhombic | Pnma | a = 982 pm, b = 600 pm, c = 779 pm |

| > 219 °C | Cubic | F43m | a = 798 pm |

Chemical Properties

This compound is a potent oxidizing agent, a key characteristic that defines its reactivity and applications.

Oxidizing Properties and Reactivity

Like all perchlorates, this compound is a strong oxidant.[1] It can react violently with reducing agents and organic materials, particularly at elevated temperatures.[1] This property is harnessed in applications such as rocket propellants and pyrotechnics.

Thermal Decomposition

When heated above 250 °C, this compound decomposes into cesium chloride (CsCl) and oxygen gas (O₂).[1][2]

Decomposition Reaction:

CsClO₄(s) → CsCl(s) + 2O₂(g)

This decomposition is an exothermic process and contributes to its use as an oxidizer.

Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the reaction of a cesium salt, such as cesium carbonate (Cs₂CO₃) or cesium chloride (CsCl), with perchloric acid (HClO₄).[5]

Reaction using Cesium Carbonate:

Cs₂CO₃(aq) + 2HClO₄(aq) → 2CsClO₄(s) + H₂O(l) + CO₂(g)

Experimental Procedure:

-

Dissolution: Dissolve a known quantity of cesium carbonate in distilled water in a beaker with gentle heating and stirring until fully dissolved.

-

Acid Addition: While stirring continuously, slowly add a stoichiometric amount of perchloric acid to the cesium carbonate solution. The addition should be done dropwise to control the effervescence of carbon dioxide. An excess of perchloric acid can be used to ensure complete reaction.[5]

-

Precipitation: Upon addition of perchloric acid, this compound will precipitate out of the solution due to its low solubility.[5]

-

Digestion: Gently heat the mixture to just below boiling for a short period to encourage the formation of larger, more easily filterable crystals.

-

Filtration: Allow the solution to cool to room temperature and then further cool in an ice bath to maximize precipitation. Collect the this compound crystals by vacuum filtration using a Büchner funnel and ashless filter paper.

-

Washing: Wash the collected crystals with small portions of cold distilled water, followed by a wash with a small amount of cold ethanol to aid in drying.

-

Drying: Dry the purified this compound crystals in a desiccator over a suitable drying agent or in a drying oven at a temperature well below its decomposition point (e.g., 80-100 °C).

Gravimetric Determination of Cesium

The low solubility of this compound allows for its use in the gravimetric determination of cesium.

Experimental Procedure:

-

Sample Preparation: Accurately weigh a sample containing an unknown amount of cesium and dissolve it in distilled water.

-

Precipitation: Heat the solution to near boiling and add a slight excess of a concentrated solution of perchloric acid dropwise with constant stirring. The formation of a white precipitate of this compound will be observed.

-

Digestion: Keep the solution hot (below boiling) for approximately one hour to allow the precipitate to digest, which results in larger, purer crystals.

-

Cooling and Filtration: Allow the solution to cool to room temperature, and then place it in an ice bath for at least 30 minutes to ensure maximum precipitation. Filter the precipitate through a pre-weighed sintered glass crucible of fine porosity.

-

Washing: Wash the precipitate with several small portions of cold absolute ethanol to remove any soluble impurities.

-

Drying: Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight.

-

Weighing and Calculation: After cooling in a desiccator, weigh the crucible with the dried this compound precipitate. The mass of cesium in the original sample can be calculated from the mass of the precipitate and the molar masses of cesium and this compound.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-10 mg) into an appropriate TGA/DSC pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan and a reference pan in the TGA/DSC instrument.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent unwanted side reactions.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300-400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve will show a mass loss corresponding to the decomposition of this compound into cesium chloride and oxygen. The DSC curve will show an exothermic peak corresponding to the energy released during decomposition.

Safety and Handling

This compound is a strong oxidizing agent and requires careful handling.

-

Oxidizer: Avoid contact with combustible materials, reducing agents, and organic substances, as this can lead to fire or explosion, especially when heated.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.

-

Disposal: Dispose of this compound in accordance with local, state, and federal regulations for hazardous waste.

Applications in Research and Development

The unique properties of this compound lend it to several specialized applications:

-

Propellant and Pyrotechnics: Its strong oxidizing nature makes it a component in some solid rocket propellants and pyrotechnic compositions.

-

Analytical Chemistry: Due to its low solubility, it is used for the gravimetric determination of cesium.

-

Material Science: It can be used as a source of cesium ions for various research purposes and in the synthesis of other cesium compounds.[4]

-

Co-precipitation: Its property of co-precipitating with francium perchlorate was historically important in the characterization of francium.[1]

Conclusion

This compound is a compound with distinct physical and chemical properties, most notably its strong oxidizing power and low solubility. A thorough understanding of these properties, along with proper handling and experimental procedures, is crucial for its safe and effective use in research, development, and various industrial applications. This guide provides a foundational understanding for professionals working with this versatile inorganic salt.

References

- 1. Caesium perchlorate - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. CHELATOMETRIC DETERMINATION OF CAESIUM (Journal Article) | OSTI.GOV [osti.gov]

- 5. US2808313A - Method for the production of high purity caesium compounds from caesium-bearing minerals - Google Patents [patents.google.com]

Cesium Perchlorate Solubility: A Comprehensive Technical Guide for Researchers

An in-depth analysis of the solubility of cesium perchlorate (CsClO₄) in aqueous and organic media, detailing experimental methodologies and providing a comparative data summary for laboratory applications.

Introduction

This compound (CsClO₄) is an inorganic salt that finds application in various fields of research and development, including as an oxidizer and in certain analytical standards. A thorough understanding of its solubility characteristics in a range of solvents is paramount for its effective use in chemical synthesis, materials science, and pharmaceutical development. This technical guide provides a consolidated overview of the quantitative solubility of this compound in water and select organic solvents, outlines a detailed experimental protocol for solubility determination, and presents logical workflows for assessing its solubility.

Quantitative Solubility Data

The solubility of this compound exhibits significant variation depending on the solvent and the temperature. Below are tabulated summaries of its solubility in water and acetone.

Solubility in Water

This compound is sparingly soluble in cold water, with its solubility increasing substantially with temperature.[1][2]

| Temperature (°C) | Solubility (g / 100 mL) |

| 0 | 0.8 |

| 8.5 | 0.91 |

| 14 | 1.91 |

| 25 | 1.974 |

| 40 | 3.694 |

| 50 | 5.47 |

| 60 | 7.30 |

| 70 | 9.79 |

| 99 | 28.57 |

Data sourced from multiple consistent references.[1][2]

Solubility in Organic Solvents

The solubility of this compound in organic solvents is more limited. While it is known to be soluble in some alcohols, quantitative data is not widely available. It is notably insoluble in ethyl acetate.

| Solvent | Temperature (°C) | Solubility (g / 100 g) |

| Acetone | 0 | 0.8 |

| 10 | 1.0 | |

| 20 | 1.6 | |

| 25 | 2.6 | |

| 30 | 4.0 | |

| 40 | 7.3 | |

| 50 | 14.4 | |

| 56 | 20.5 | |

| Ethanol | 25 | Sparingly Soluble |

| Methanol | 25 | Soluble |

| Ethyl Acetate | 25 | Insoluble |

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid. This protocol outlines the steps for determining the solubility of this compound.

Objective: To determine the mass of this compound that dissolves in a given mass of solvent at a specific temperature to create a saturated solution.

Materials:

-

This compound (CsClO₄)

-

Solvent of interest (e.g., water, acetone)

-

Analytical balance

-

Thermostatic bath or hot plate with magnetic stirrer

-

Filtration apparatus (e.g., filter paper, funnel, or syringe filter)

-

Drying oven

-

Desiccator

-

Erlenmeyer flasks with stoppers

-

Weighing boats

-

Spatula

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in an Erlenmeyer flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic bath set to the desired temperature. If a thermostatic bath is unavailable, a hot plate with a magnetic stirrer and a thermometer can be used to maintain a constant temperature.

-

Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached. This can range from several hours to a full day, depending on the solvent and temperature.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.

-

Carefully decant or filter a known volume of the supernatant (the clear saturated solution) into a pre-weighed container. It is critical to avoid transferring any solid particles. A syringe filter can be effective for this purpose.

-

-

Determination of Solute Mass:

-

Weigh the container with the collected saturated solution to determine the total mass of the solution.

-

Evaporate the solvent from the solution. This can be achieved by placing the container in a drying oven at a temperature below the decomposition point of this compound (decomposition begins around 250°C). Gentle heating on a hot plate in a fume hood is also an option.

-

Once the solvent is fully evaporated, transfer the container to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the container with the dry this compound residue.

-

-

Calculation of Solubility:

-

Mass of the solvent: Subtract the mass of the dry this compound from the total mass of the saturated solution.

-

Solubility: Express the solubility as grams of this compound per 100 grams of the solvent using the following formula:

Solubility ( g/100 g solvent) = (Mass of CsClO₄ / Mass of solvent) x 100

-

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following flowchart illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric method workflow for solubility.

Logical Relationship of this compound Solubility

This diagram provides a conceptual overview of the solubility of this compound in different solvent classes based on available data.

Caption: Solubility of CsClO₄ in various solvents.

References

A Technical Guide to the Synthesis of High-Purity Cesium Perchlorate (CsClO₄)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis routes for producing high-purity cesium perchlorate (CsClO₄). It includes detailed experimental protocols derived from established chemical literature and patents, quantitative data for purity and solubility, and process workflows visualized for clarity. This compound's utility as a strong oxidizer and a source of cesium ions makes it a valuable compound in pyrotechnics, chemical synthesis, and various research applications.[1][2] The synthesis of a high-purity product is critical for these applications, necessitating carefully controlled reaction and purification steps.

Physicochemical Properties and Solubility

This compound is a white, crystalline inorganic salt with the formula CsClO₄. It is a strong oxidizing agent and should be handled with care, especially in the presence of organic materials or reducing agents.[2] A key characteristic that underpins its purification is its relatively low solubility in cold water compared to other alkali metal perchlorates and its cesium salt precursors, with a significant increase in solubility at higher temperatures. This property is exploited during purification by recrystallization.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (g / 100 mL) |

|---|---|

| 0 | 0.8 |

| 14 | 1.91 |

| 25 | 1.974 |

| 40 | 3.694 |

| 60 | 7.30 |

| 99 | 28.57 |

(Data sourced from Wikipedia's compilation of chemical handbooks)

Primary Synthesis Routes

Two primary routes are commonly employed for the synthesis of high-purity this compound: the direct reaction of a cesium salt with perchloric acid and the metathesis (double decomposition) reaction between a soluble cesium salt and a soluble perchlorate salt.

Route 1: Direct Reaction with Perchloric Acid

This method involves the reaction of a cesium salt, typically cesium chloride (CsCl) or cesium hydroxide (CsOH), with perchloric acid (HClO₄). The low solubility of the resulting this compound in the acidic aqueous medium drives the reaction to completion, causing the product to precipitate out of solution.[3]

Caption: Workflow for CsClO₄ synthesis via direct reaction.

This protocol is a composite representation based on established chemical principles and patent literature.[3]

-

Preparation: Prepare a saturated aqueous solution of high-purity cesium chloride (CsCl). For example, dissolve 50 g of CsCl in 100 mL of deionized water, warming gently to ensure complete dissolution.

-

Reaction: While stirring the CsCl solution, slowly add a stoichiometric amount of 70% perchloric acid (HClO₄). Crystals of this compound will begin to precipitate almost immediately due to their low solubility. The reaction is: CsCl(aq) + HClO₄(aq) → CsClO₄(s)↓ + HCl(aq)

-

Recrystallization: Heat the resulting slurry with continuous stirring until almost all the precipitated CsClO₄ crystals have redissolved. This creates a saturated solution at an elevated temperature. It is crucial to leave a few seed crystals undissolved to promote controlled crystallization upon cooling.

-

Crystallization: Remove the solution from heat and allow it to cool slowly to room temperature, and then further cool in an ice bath (0-4 °C) for several hours to maximize crystal yield.

-

Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals on the filter with several small portions of ice-cold deionized water to remove residual HCl and any soluble impurities. Follow with a wash using a water-miscible solvent like acetone to facilitate drying.

-

Drying: Dry the purified crystals in a vacuum oven at 80-100 °C to a constant weight to remove any residual water and solvent.

-

Storage: Store the final product in a tightly sealed container in a desiccator, as it can be hygroscopic.

Route 2: Metathesis (Double Decomposition) Reaction

Metathesis reactions offer an alternative route, typically by reacting an aqueous solution of a cesium salt with a soluble perchlorate salt, such as sodium perchlorate (NaClO₄) or ammonium perchlorate (NH₄ClO₄). The reaction is designed so that this compound, being the least soluble salt combination, precipitates from the solution.

Caption: Workflow for CsClO₄ synthesis via metathesis reaction.

-

Preparation: Prepare two separate concentrated aqueous solutions.

-

Solution A: Dissolve one molar equivalent of cesium chloride (CsCl) in a minimal amount of warm deionized water.

-

Solution B: Dissolve one molar equivalent of sodium perchlorate (NaClO₄) in a minimal amount of warm deionized water.

-

-

Reaction: Slowly add Solution B (sodium perchlorate) to Solution A (cesium chloride) while stirring vigorously. A white precipitate of this compound will form.

-

Yield Maximization: Cool the mixture in an ice bath for 1-2 hours to ensure maximum precipitation of CsClO₄.

-

Purification: The subsequent isolation, washing, and drying steps are identical to those described in the direct reaction protocol (Section 2.1, steps 5-7). A recrystallization step as described in Section 2.1 (steps 3-4) can be performed on the crude product to achieve higher purity if required.

Purity Analysis and Quality Control

Achieving high purity is the primary goal of the synthesis. The final product should be analyzed to quantify any remaining impurities. Commercial high-purity this compound can reach 99.999% (5N) purity on a trace metals basis.[4][5]

Table 2: Typical Impurity Profile for High-Purity (99.999%) this compound

| Impurity Element | Typical Concentration (ppm) | Analytical Technique |

|---|---|---|

| Potassium (K) | < 5 | ICP-MS / ICP-OES |

| Rubidium (Rb) | < 5 | ICP-MS / ICP-OES |

| Sodium (Na) | < 1 | ICP-MS / ICP-OES |

| Lithium (Li) | < 1 | ICP-MS / ICP-OES |

| Aluminum (Al) | < 1 | ICP-MS / ICP-OES |

| Iron (Fe) | < 1 | ICP-MS / ICP-OES |

| Barium (Ba) | < 2 | ICP-MS / ICP-OES |

| Chloride (Cl⁻) | < 10 | Ion Chromatography |

(Data compiled from commercial product specifications)[4]

-

Trace Metal Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) are the standard methods for quantifying metallic impurities at parts-per-million (ppm) or parts-per-billion (ppb) levels.[6][7]

-

Anionic Impurities: Ion Chromatography (IC) is used to detect and quantify other anions, such as unreacted chloride (Cl⁻) or sulfate (SO₄²⁻).[8]

-

Structural Confirmation: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy or Raman spectroscopy can be used to confirm the identity of the perchlorate anion and the overall compound structure.[9]

Safety Considerations

-

Oxidizing Hazard: this compound is a strong oxidizer. It can form explosive mixtures with reducing agents, organic compounds, and finely powdered metals. Avoid contact with these materials.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound and perchloric acid.

-

Handling Perchloric Acid: Perchloric acid is highly corrosive. Anhydrous perchloric acid is unstable and can be explosive. All work should be conducted in a well-ventilated chemical fume hood designed for use with perchloric acid.

-

Thermal Decomposition: When heated above 250 °C, this compound decomposes to form cesium chloride and oxygen gas.[2] This can increase pressure in a closed system and enhance the risk of fire.

This guide provides a foundational understanding of the synthesis of high-purity this compound. Researchers should adapt these protocols based on the specific purity requirements of their application and always adhere to strict laboratory safety standards.

References

- 1. CAS 13454-84-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 13454-84-7 [smolecule.com]

- 3. US2808313A - Method for the production of high purity caesium compounds from caesium-bearing minerals - Google Patents [patents.google.com]

- 4. chemsavers.com [chemsavers.com]

- 5. americanelements.com [americanelements.com]

- 6. mt.com [mt.com]

- 7. azomining.com [azomining.com]

- 8. agilent.com [agilent.com]

- 9. This compound | ClCsO4 | CID 123309 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Decomposition of Cesium Perchlorate (CsClO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Cesium Perchlorate (CsClO₄), detailing its decomposition temperature, the experimental protocols used for its characterization, and the underlying decomposition mechanism.

Introduction

This compound (CsClO₄) is an inorganic salt that, like other alkali metal perchlorates, is a powerful oxidizing agent, particularly at elevated temperatures.[1] Understanding its thermal stability is crucial for its safe handling, storage, and application in various fields, including as an oxidizer in pyrotechnic compositions and for research purposes. The thermal decomposition of CsClO₄ involves the breakdown of the perchlorate anion (ClO₄⁻) into simpler, more stable species. This guide summarizes the key quantitative data related to its decomposition and outlines the standard methodologies for its determination.

Quantitative Data Summary

The thermal decomposition of this compound has been characterized by several key parameters, which are summarized in the table below for ease of comparison.

| Parameter | Value | Notes |

| Decomposition Onset Temperature | ~250 °C | Decomposition begins at this temperature. |

| Decomposition Temperature Range | 350 - 500 °C | Range for the solid-phase decomposition.[2] |

| Final Decomposition Temperature | 575 °C | Temperature at which CsClO₄ fully decomposes to Cesium Chloride (CsCl).[3] |

| Major Decomposition Products | O₂, ClO₃⁻, CsCl | Initial decomposition yields oxygen and chlorate, with cesium chloride as the final solid product.[1][2] |

| Arrhenius Activation Energy (Ea) | 117 kJ/mol (35 kcal/mol) | Represents the energy barrier for the decomposition reaction.[4] |

Experimental Protocols

The characterization of the thermal decomposition of CsClO₄ is primarily conducted using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide information on the heat flow associated with thermal events and the mass changes of the sample as a function of temperature, respectively.

3.1. Sample Preparation

For accurate and reproducible results, the this compound sample should be of high purity. Prior to analysis, the sample is typically ground into a fine powder to ensure uniform heat distribution. The sample should be dried to remove any adsorbed moisture, which could interfere with the analysis.

3.2. Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of the temperatures of melting, crystallization, and decomposition, as well as the enthalpy of these transitions.

-

Apparatus: A differential scanning calorimeter equipped with a furnace and a sensitive thermocouple system.

-

Procedure:

-

A small, precisely weighed amount of the CsClO₄ sample (typically 1-5 mg) is placed in an inert sample pan (e.g., aluminum or platinum).

-

An empty, identical pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent unwanted oxidative reactions.[5][6][7]

-

The difference in heat flow between the sample and the reference is recorded as a function of temperature.

-

-

Data Analysis: The resulting DSC thermogram shows endothermic (heat-absorbing) and exothermic (heat-releasing) peaks. The onset temperature of the exothermic peak corresponding to the decomposition is taken as the decomposition temperature. The area under the peak is proportional to the enthalpy of decomposition.

3.3. Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature. This is particularly useful for determining the decomposition temperature and verifying the stoichiometry of the decomposition reaction.

-

Apparatus: A thermogravimetric analyzer consisting of a precision balance and a furnace.

-

Procedure:

-

A slightly larger, accurately weighed sample of CsClO₄ (typically 5-10 mg) is placed in a crucible.

-

The crucible is placed on the TGA balance within the furnace.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset of a significant mass loss indicates the beginning of decomposition. The total mass loss can be used to confirm the decomposition reaction, for instance, the conversion of CsClO₄ to CsCl with the release of oxygen.

Decomposition Mechanism

The thermal decomposition of solid-phase alkali metal perchlorates, including CsClO₄, is understood to proceed through a homogeneous, bimolecular reaction between adjacent perchlorate ions.[2] The primary reaction involves the formation of a chlorate ion (ClO₃⁻) and the release of molecular oxygen.

The proposed overall decomposition reaction is:

CsClO₄(s) → CsCl(s) + 2O₂(g)

However, the initial stages of the solid-phase decomposition are more complex, with the major products being oxygen and chlorate.[2] This suggests an intermediate step in the reaction pathway. Although thermodynamically unstable at room temperature, the decomposition of perchlorates requires a high activation energy, making them kinetically stable until heated to several hundred degrees Celsius.[4]

Visualizations

Experimental Workflow for Thermal Analysis of CsClO₄

The following diagram illustrates the general workflow for determining the thermal decomposition characteristics of this compound using DSC and TGA.

References

An In-depth Technical Guide on the Hygroscopic Nature of Crystalline Cesium Perchlorate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the hygroscopic nature of crystalline cesium perchlorate (CsClO₄). While widely cited as a hygroscopic material, specific quantitative data such as the critical relative humidity (CRH) and water vapor sorption isotherms are not readily available in peer-reviewed literature. This document summarizes the known physicochemical properties of this compound, provides a comparative analysis of the hygroscopicity of related perchlorate salts, and details the standardized experimental protocols required to quantitatively characterize its interaction with atmospheric moisture. The guide is intended to serve as a foundational resource for researchers handling this compound, enabling them to design appropriate experiments to determine its hygroscopic properties and implement correct handling and storage procedures.

Introduction to Hygroscopicity

Hygroscopicity is the ability of a solid material to attract and hold water molecules from the surrounding environment through either absorption or adsorption. This property is of critical importance in the pharmaceutical and chemical industries, as moisture uptake can significantly impact a substance's chemical stability, physical properties (such as crystal structure and flowability), and overall performance. For a crystalline solid, this behavior is often characterized by its deliquescence point, or Critical Relative Humidity (CRH), which is the specific relative humidity (RH) at which the material begins to absorb enough atmospheric moisture to dissolve and form an aqueous solution.

This compound (CsClO₄) is an inorganic salt that appears as a white, odorless crystalline powder.[1] It is consistently referred to in chemical literature and safety data sheets as a hygroscopic compound, necessitating careful handling and storage to prevent moisture absorption.[2][3] However, a thorough review of scientific databases reveals a lack of specific, quantitative experimental data on its hygroscopic behavior. This guide outlines the necessary theoretical framework and experimental procedures to characterize this property.

Physicochemical Properties of this compound

A comprehensive understanding of a material's physical and chemical properties is essential for interpreting its hygroscopic behavior. The key properties of crystalline this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | CsClO₄ | [4] |

| Molar Mass | 232.36 g/mol | [4] |

| Appearance | White, colorless crystalline solid | [2][4] |

| Density | 3.327 g/cm³ | [4] |

| Melting Point | 250 °C (decomposes) | [4] |

| Crystal Structure | Orthorhombic (space group: Pnma) below 219 °C | [2][4] |

| Cubic (space group: F43m) above 219 °C | [2][4] | |

| Solubility in Water | 1.974 g / 100 mL at 25 °C | [4] |

Table 1: Summary of key physicochemical properties of this compound.

Notably, this compound is the least soluble of the alkali metal perchlorates.[2] Its crystal structure, being orthorhombic at ambient temperatures, dictates the available sites for surface water adsorption, which is the initial step in the hygroscopic process.

Comparative Hygroscopicity of Perchlorate Salts

The hygroscopic nature can vary significantly even among chemically similar salts. To provide context for the expected behavior of this compound, Table 2 presents the experimentally determined Deliquescence Relative Humidity (DRH) for other common perchlorate salts. This variation underscores the necessity of specific experimental determination for each compound.

| Compound | Formula | Deliquescence Relative Humidity (DRH) | Temperature (°C) | Reference(s) |

| Calcium Perchlorate | Ca(ClO₄)₂·4H₂O | 15.5 ± 0.5% | 30 | [5][6] |

| Magnesium Perchlorate | Mg(ClO₄)₂·6H₂O | 40.5 ± 0.5% | 30 | [5][6] |

| Potassium Perchlorate | KClO₄ | > 95% | Not specified | [5][6] |

Table 2: Experimentally determined deliquescence relative humidity (DRH) of various perchlorate salts. The significant differences highlight that the hygroscopicity of CsClO₄ cannot be reliably inferred.

Experimental Protocols for Hygroscopicity Determination

To quantitatively assess the hygroscopic nature of crystalline this compound, standardized experimental methods are required. The following sections detail the protocols for two primary techniques: Dynamic Vapor Sorption (DVS) and the Static Gravimetric Method.

General Experimental Workflow

The process of characterizing a material's hygroscopicity follows a logical sequence, from sample preparation to data analysis. This workflow ensures that the data obtained is accurate and reproducible.

Protocol 1: Dynamic Vapor Sorption (DVS)

DVS is a state-of-the-art gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature.[][8]

Methodology:

-

Instrument Calibration: Calibrate the DVS instrument's microbalance using certified weights. Verify the RH sensor's accuracy using certified salt standards (e.g., LiCl, NaCl, KCl).[9][10]

-

Sample Preparation: Place a pre-weighed sample of crystalline this compound (typically 5-15 mg) onto the DVS sample pan.

-

Drying Stage: Start the experiment by exposing the sample to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25 °C) until the sample mass stabilizes ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass baseline.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to measure the desorption profile.

-

Data Collection: The instrument software records the sample mass, time, and RH throughout the experiment, generating sorption kinetics and isotherm plots.

Protocol 2: Static Gravimetric Method

This traditional method involves exposing a pre-dried sample to a series of controlled, constant humidity environments created by saturated salt solutions in sealed desiccators.[11][12]

Methodology:

-

Environment Preparation: Prepare a series of sealed desiccators, each containing a different saturated salt solution to create a fixed RH environment. (e.g., MgCl₂ for ~33% RH, NaCl for ~75% RH at 25 °C).

-

Sample Preparation: Dry a sample of crystalline this compound to a constant weight in a vacuum oven and record its initial dry mass (m_dry).

-

Exposure: Place open weighing bottles containing the dried sample into each desiccator.

-

Equilibration and Measurement: At regular intervals (e.g., every 24 hours), quickly remove the weighing bottles, seal them, and weigh them on an analytical balance. Return them to the desiccator promptly to minimize exposure to ambient lab air.

-

Equilibrium Determination: Continue this process until the mass of each sample becomes constant, indicating it has reached equilibrium with the surrounding RH.

-

Calculation: The percentage of water absorbed is calculated using the formula: % Moisture Content = [(m_final - m_dry) / m_dry] * 100

-

Isotherm Construction: Plot the equilibrium moisture content against the known RH of each saturated salt solution to construct a sorption isotherm.

Data Presentation and Interpretation

The primary output from a hygroscopicity study is the moisture sorption-desorption isotherm, which plots the equilibrium moisture content (% weight change) against relative humidity at a constant temperature.

The Critical Relative Humidity (CRH) is identified as the RH value at which a sharp increase in moisture uptake occurs on the sorption curve. This signifies the deliquescence point where the crystalline solid begins to dissolve. The difference between the sorption and desorption curves is known as hysteresis, which can provide insights into changes in the material's structure during the process.

Handling and Storage Recommendations

Given its hygroscopic and strong oxidizing properties, strict handling and storage procedures for this compound are mandatory to ensure material integrity and safety.

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area.[13][14]

-

Incompatible Materials: Keep away from combustible materials, reducing agents, strong acids, and finely powdered metals to prevent fire or explosive reactions.[13]

-

Handling: When weighing or transferring the material, work quickly in a low-humidity environment, such as a glove box with controlled atmosphere or a balance enclosure containing a desiccant.[15] Avoid formation of dust. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

The following decision tree outlines the logical steps for handling and storing hygroscopic materials like this compound.

Conclusion

Crystalline this compound is recognized as a hygroscopic substance, a property that demands careful consideration during its research, development, and handling. This guide confirms the absence of specific quantitative data on its water sorption behavior in current scientific literature. However, by utilizing the detailed experimental protocols for Dynamic Vapor Sorption and static gravimetric analysis outlined herein, researchers can precisely determine its moisture sorption isotherm and Critical Relative Humidity. The comparative data on other perchlorate salts serve as a valuable reference, illustrating the wide range of hygroscopic behavior within this chemical family and reinforcing the need for direct experimental analysis of this compound. Adherence to the recommended handling and storage procedures is crucial for maintaining the material's integrity and ensuring laboratory safety.

References

- 1. This compound | ClCsO4 | CID 123309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Caesium_perchlorate [chemeurope.com]

- 3. CAS 13454-84-7: this compound | CymitQuimica [cymitquimica.com]

- 4. Caesium perchlorate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Water uptake and hygroscopicity of perchlorates and implications for the existence of liquid water in some hyperarid environments - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08366A [pubs.rsc.org]

- 8. aqualab.com [aqualab.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. paralab.pt [paralab.pt]

- 11. omicsonline.org [omicsonline.org]

- 12. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13454-84-7 Name: this compound [xixisys.com]

An In-depth Technical Guide to the Orthorhombic-to-Cubic Phase Transition of Cesium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural phase transition of Cesium Perchlorate (CsClO₄) from its low-temperature orthorhombic phase to its high-temperature cubic phase. This document details the crystallographic data, thermodynamic considerations, and experimental methodologies relevant to characterizing this solid-state transformation.

Introduction

This compound is an inorganic salt that exhibits a reversible solid-state phase transition at elevated temperatures. Understanding the specifics of this transition is crucial for applications where the material may be subjected to varying thermal conditions. This guide synthesizes available data to provide a detailed resource for researchers studying this phenomenon.

Structural and Thermodynamic Properties

This compound undergoes a displacive phase transition from an orthorhombic to a cubic crystal system upon heating. The key properties associated with this transition are summarized below.

Data Presentation

The quantitative data for the phase transition and the crystal structures of both phases are presented in the tables below for clear comparison.

Table 1: Phase Transition Properties of this compound

| Property | Value |

| Transition Temperature | 219 °C (492.15 K) |

| Enthalpy of Transition (ΔHt) | Data not available in the reviewed literature. The transition is expected to be endothermic. |

Table 2: Crystallographic Data for this compound Polymorphs

| Parameter | Orthorhombic Phase (<219 °C) | Cubic Phase (>219 °C) |

| Crystal System | Orthorhombic | Cubic |

| Space Group | Pnma | F4̅3m |

| Lattice Constants | a = 9.82 Å, b = 6.00 Å, c = 7.79 Å | a = 7.98 Å |

Experimental Protocols

Characterization of the orthorhombic-to-cubic phase transition in this compound typically involves thermal analysis and diffraction techniques. Detailed experimental protocols for Differential Scanning Calorimetry (DSC) and high-temperature X-ray Diffraction (XRD) are provided below.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the transition temperature and the enthalpy of the phase transition.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity, anhydrous this compound powder into an aluminum or platinum DSC pan.

-

Hermetically seal the pan to prevent any interaction with the atmosphere, especially at elevated temperatures.

-

Prepare an empty, hermetically sealed pan of the same type to be used as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin, zinc) covering the temperature range of interest.

-

Place the sample and reference pans into the DSC cell.

-

-

Measurement Parameters:

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

-

Equilibrate the sample at a starting temperature well below the transition temperature (e.g., 150 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the transition temperature (e.g., 250 °C).

-

Cool the sample back to the starting temperature at the same rate to observe the reverse transition.

-

Perform a second heating and cooling cycle to ensure reproducibility.

-

-

Data Analysis:

-

The phase transition will be observed as an endothermic peak in the heating curve.

-

Determine the onset temperature of the peak, which corresponds to the transition temperature.

-

Integrate the area of the peak to determine the enthalpy of the transition (ΔHt).

-

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is used to identify the crystal structures of the different phases and to monitor the structural changes as a function of temperature.

Methodology:

-

Sample Preparation:

-

Finely grind high-purity this compound powder to ensure random crystal orientation.

-

Mount the powder on a high-temperature resistant sample holder (e.g., platinum or ceramic).

-

-

Instrument Setup:

-

Utilize a powder diffractometer equipped with a high-temperature chamber.

-

Align the instrument and calibrate the detector using a standard reference material.

-

-

Measurement Parameters:

-

Place the sample holder in the high-temperature chamber.

-

Evacuate the chamber or purge with an inert gas to prevent sample degradation.

-

Collect a baseline XRD pattern at room temperature.

-

Heat the sample to various temperatures below, at, and above the transition temperature (e.g., 200 °C, 219 °C, 230 °C).

-

Allow the temperature to stabilize at each setpoint before initiating the XRD scan.

-

Collect XRD patterns over a relevant 2θ range (e.g., 10-90°) with a sufficient step size and counting time to obtain good quality data.

-

-

Data Analysis:

-

Analyze the XRD patterns collected at different temperatures.

-

Index the diffraction peaks to determine the unit cell parameters and space group for the orthorhombic and cubic phases.

-

Perform Rietveld refinement of the diffraction data to obtain detailed structural information, including atomic positions and bond lengths.

-

Plot the lattice parameters as a function of temperature to visualize the structural changes during the phase transition.

-

Visualizations

The following diagrams illustrate the phase transition and the experimental workflows.

A Comprehensive Technical Guide to the Thermochemical Properties of Cesium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical data for Cesium Perchlorate (CsClO₄). The information is presented to support research and development activities where this compound's energetic and physical properties are of interest. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes relevant chemical processes.

Core Thermochemical and Physical Data

This compound is a white, crystalline inorganic salt.[1] Like all perchlorates, it is a strong oxidant, and its thermochemical properties are critical for understanding its stability, reactivity, and potential applications.[1] The following tables summarize the key physical and thermochemical parameters for this compound.

Table 1: Physical and Structural Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | CsClO₄ | [1] |

| Molar Mass | 232.36 g/mol | [1] |

| Appearance | Colorless or white crystals | [1][2] |

| Density | 3.327 g/cm³ | [1][2] |

| Decomposition Temp. | ~250 °C (523 K) | [1][3] |

| Crystal Structure | Orthorhombic (Pnma) < 219 °CCubic (F43m) > 219 °C | [2][3] |

| Refractive Index (n_D) | 1.4887 | [1][3] |

| Solubility in Water | 1.974 g/100 mL at 25 °C | [1][2] |

| Solubility Product (K_sp) | 3.95 × 10⁻³ at 25 °C | [3] |

Table 2: Standard Thermochemical Data for this compound at 298.15 K (25 °C)

| Property | Symbol | Value | Reference(s) |

| Std. Enthalpy of Formation | ΔH°f | -443.1 kJ/mol | [4] |

| Std. Gibbs Free Energy of Formation | ΔG°f | -314.3 kJ/mol | [4] |

| Std. Molar Entropy | S° | 175.1 J/mol·K | [4] |

| Molar Heat Capacity (constant P) | C_p_ | 108.3 J/mol·K | [4] |

| Enthalpy of Solution (infinite dilution) | ΔH°sol | +55.48 kJ/mol | [4] |

| Activation Energy (Thermal Decomp.) | E_a_ | ~125 kJ/mol | [3] |

Chemical Processes and Pathways

The chemical behavior of this compound is dominated by its dissolution in aqueous media and its decomposition at elevated temperatures.

Dissolution in Water

When dissolved in water, this compound dissociates into its constituent ions. This process is endothermic, meaning it absorbs heat from the surroundings, which can be observed as a drop in the solution's temperature.[5]

Thermal Decomposition

Upon heating, this compound decomposes. This process follows first-order kinetics and proceeds through the formation of an intermediate chlorate species before yielding solid Cesium Chloride and Oxygen gas.[3] The decomposition begins at approximately 250 °C.[1][3]

Experimental Protocols

The determination of thermochemical data relies on precise experimental techniques. The following sections detail generalized protocols for solution calorimetry and differential scanning calorimetry.

Protocol 1: Determination of Enthalpy of Solution via Calorimetry

This protocol describes the measurement of the heat of solution using a constant-pressure calorimeter, such as a "coffee-cup" calorimeter.

Objective: To measure the enthalpy change (ΔH_sol_) when this compound dissolves in water.

Materials:

-

This compound (CsClO₄), analytical grade

-

Distilled or deionized water

-

Calorimeter (e.g., two nested polystyrene cups with a lid)[6]

-

Digital thermometer (resolution of 0.1 °C or better)

-

Magnetic stirrer and stir bar (optional) or manual stirrer

-

Analytical balance (resolution of 0.001 g)

-

Graduated cylinder or volumetric flask

Procedure:

-

Calorimeter Setup: Assemble the calorimeter by nesting two polystyrene cups. Place it in a beaker for stability.[5]

-

Water Measurement: Accurately measure a known volume of distilled water (e.g., 50.0 mL) and transfer it into the calorimeter.[6]

-

Initial Temperature: Place the lid on the calorimeter, insert the thermometer through the lid into the water, and allow the system to reach thermal equilibrium. Record the stable initial temperature (T_initial_) of the water.[5][7]

-

Sample Preparation: Accurately weigh a specific mass (e.g., 2-5 g) of dry this compound. The exact mass must be recorded.[6]

-

Dissolution: Quickly and carefully add the weighed CsClO₄ to the water in the calorimeter. Immediately replace the lid and begin stirring to ensure the salt dissolves completely.[6][7]

-

Temperature Monitoring: Monitor the temperature of the solution as the salt dissolves. Record the lowest stable temperature reached (T_final_).[6]

-

Calculations:

-

Calculate the temperature change: ΔT = T_final_ - T_initial_.

-

Calculate the total mass of the solution (mass of water + mass of salt).

-

Calculate the heat absorbed by the solution (q_soln_) using the formula: q_soln = m_soln × c_s × ΔT, where c_s is the specific heat capacity of the solution (assumed to be that of water, 4.184 J/g·°C).[7]

-

The heat of the reaction (q_rxn_) is equal in magnitude but opposite in sign to the heat absorbed by the solution: q_rxn = -q_soln_.[5]

-

Calculate the moles of CsClO₄ dissolved.

-

Determine the molar enthalpy of solution: ΔH_sol_ = q_rxn_ / moles of CsClO₄.

-

Protocol 2: Thermal Decomposition Analysis using Differential Scanning Calorimetry (DSC)

This protocol provides a general method for analyzing the thermal stability and decomposition of this compound.

Objective: To determine the onset temperature and characteristics of the thermal decomposition of CsClO₄.

Materials:

-

This compound (CsClO₄)

-

Differential Scanning Calorimeter (DSC) instrument

-

Sample pans (typically aluminum or alumina)

-

High-purity inert purge gas (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the CsClO₄ sample (typically 1-5 mg) into a DSC sample pan.[8]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Experimental Conditions: Program the DSC instrument. A typical program involves:

-

An initial isothermal period at a low temperature (e.g., 30 °C) to establish a stable baseline.

-

A temperature ramp at a constant heating rate (e.g., 10 °C/min) to a temperature beyond the expected decomposition (e.g., 500 °C).[8]

-

Maintain a constant flow of inert purge gas (e.g., 20-50 mL/min) throughout the experiment to remove decomposition products.[8]

-

-

Data Acquisition: Start the experiment and record the heat flow as a function of temperature.

-

Data Analysis:

-

The resulting DSC curve will show peaks corresponding to thermal events.

-

An endothermic peak around 219 °C indicates the orthorhombic-to-cubic phase transition.[3]

-

A sharp exothermic peak indicates the thermal decomposition. The onset temperature of this peak is taken as the decomposition temperature.

-

The area under the exothermic peak can be integrated to determine the enthalpy of decomposition.

-

References

- 1. Caesium perchlorate - Wikipedia [en.wikipedia.org]

- 2. Caesium_perchlorate [chemeurope.com]

- 3. webqc.org [webqc.org]

- 4. www3.fi.mdp.edu.ar [www3.fi.mdp.edu.ar]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 7. laguardia.edu [laguardia.edu]

- 8. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of Cesium Perchlorate in the Discovery of Francium: A Technical Whitepaper

For Immediate Release

This technical guide provides an in-depth analysis of the pivotal role of cesium perchlorate in the groundbreaking discovery of element 87, francium, by French physicist Marguerite Perey in 1939. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental protocols, quantitative data, and the underlying chemical principles that enabled this landmark achievement in radiochemistry.

Executive Summary

The discovery of francium, the last naturally occurring element to be identified, was a triumph of meticulous radiochemical investigation. Marguerite Perey, while working at the Curie Institute in Paris, observed an anomaly in the decay of actinium-227.[1][2] Her hypothesis that this anomaly was a new element, the long-sought eka-cesium, required definitive chemical proof. Due to the extremely short half-life and minuscule quantities of francium, direct chemical analysis was impossible. The solution lay in the technique of co-precipitation, with this compound serving as the critical carrier compound. By demonstrating that the newly discovered radioactive substance co-precipitated with this compound, Perey provided unequivocal evidence of its chemical kinship with the alkali metals, thereby confirming the discovery of element 87.[1]

The Scientific Challenge: Identifying an Elusive Element

Prior to its discovery, the existence of element 87 was predicted by Dmitri Mendeleev's periodic table.[3] Its position below cesium indicated it would be the heaviest and most reactive of the alkali metals. However, its extreme rarity and high radioactivity made its detection and characterization a formidable challenge. Marguerite Perey's work involved the purification of actinium-227 from uranium ore.[1][4] She noticed that highly purified actinium-227 samples exhibited alpha decay, a phenomenon not previously conclusively attributed to this isotope.[2][5] This led her to postulate the existence of a new element, a daughter product of actinium-227's alpha decay.[1]

This compound: The Key to Unlocking Francium's Identity

To validate her hypothesis, Perey needed to demonstrate that the new element possessed the chemical properties of an alkali metal. The principle of co-precipitation was employed, a technique where a trace substance is carried out of solution by a precipitate of a macro-component with similar chemical properties. Given that element 87 was expected to be chemically analogous to cesium, cesium salts were the logical choice for a carrier.

This compound (CsClO₄) was particularly well-suited for this purpose due to its low solubility in cold water, a property that distinguishes it from most other alkali metal perchlorates.[3] This characteristic allows for its effective precipitation from a solution, carrying the chemically similar francium perchlorate with it.

Quantitative Data Summary

The following tables summarize the key quantitative data relevant to the discovery of francium and the properties of the compounds involved.

Table 1: Nuclear Decay Properties

| Isotope | Parent Isotope | Decay Mode | Half-Life | Daughter Isotope |

| Actinium-227 (²²⁷Ac) | Uranium-235 (²³⁵U) | β⁻ (~98.6%) | 21.77 years | Thorium-227 (²²⁷Th) |

| α (~1.4%) | Francium-223 (²²³Fr) | |||

| Francium-223 (²²³Fr) | Actinium-227 (²²⁷Ac) | β⁻ | 22 minutes | Radium-223 (²²³Ra) |

Data sourced from multiple references.[6][7][8][9][10]

Table 2: Solubility of Alkali Metal Perchlorates in Water

| Compound | Formula | Solubility ( g/100 mL at 20°C) |

| Lithium Perchlorate | LiClO₄ | 60 |

| Sodium Perchlorate | NaClO₄ | 209 |

| Potassium Perchlorate | KClO₄ | 1.5 |

| Rubidium Perchlorate | RbClO₄ | 1.34 |

| This compound | CsClO₄ | 1.974 (at 25°C) |

Note: Francium perchlorate's solubility is not directly measurable but is inferred to be very low, similar to this compound.[3]

Experimental Protocols

Purification of Actinium-227

-

Initial Source: A sample of uranium ore, rich in actinium-227, was processed to isolate the actinium. This was a multi-step process involving chemical separations to remove other radioactive and non-radioactive elements.[1]

-

Purification: The extracted actinium was further purified to an "ultra-pure" state to ensure that any observed radiation was intrinsic to the actinium and its immediate decay products.[2]

Co-precipitation with this compound

-

Preparation of Solution: A purified actinium-227 source was allowed to decay for a short period, allowing for the accumulation of a small amount of its daughter product, francium-223.

-

Addition of Cesium Carrier: A known quantity of a soluble cesium salt (e.g., cesium chloride) was added to the solution containing the actinium and its decay products. This served as the macroscopic "carrier" for the trace amounts of francium.

-

Precipitation: Perchloric acid (HClO₄) was then added to the solution, likely cooled to reduce solubility further. This induced the precipitation of this compound (CsClO₄).

-

Separation: The precipitate was separated from the supernatant liquid by filtration or centrifugation.

-

Radiometric Analysis: The radioactivity of the precipitate and the supernatant were measured separately.

Expected Outcome: A significant portion of the alpha and beta radiation attributed to the new element (francium-223) would be found in the this compound precipitate, while the radiation from actinium-227 and its other decay products would remain in the supernatant. This result would confirm that the new element shares the chemical properties of cesium.

Visualization of the Discovery Process

The following diagrams illustrate the key pathways and workflows in the discovery of francium.

Caption: Experimental workflow for the identification of francium.

Caption: Nuclear decay pathway of Actinium-227.

Conclusion

The discovery of francium stands as a testament to the power of radiochemical techniques in elucidating the properties of matter at its most fundamental level. The strategic use of this compound as a co-precipitating agent was not merely a procedural step but the linchpin of the entire discovery. It provided the crucial chemical evidence that confirmed the existence of element 87 and solidified its place in the periodic table. This pioneering work by Marguerite Perey continues to be a cornerstone of nuclear chemistry and serves as a powerful example of how innovative experimental design can overcome the challenges posed by the study of highly unstable elements.

References

- 1. blog.sciencemuseum.org.uk [blog.sciencemuseum.org.uk]

- 2. chemicool.com [chemicool.com]

- 3. Francium [carondelet.pvt.k12.ca.us]

- 4. Marguerite Perey - Wikipedia [en.wikipedia.org]

- 5. Solubility Rules [dept.harpercollege.edu]

- 6. Actinium | Radioactive, Decay, Alpha Particles | Britannica [britannica.com]

- 7. Actinium (Ac) | Research Starters | EBSCO Research [ebsco.com]

- 8. Actinium-227 | chemical isotope | Britannica [britannica.com]

- 9. Isotopes_of_actinium [chemeurope.com]

- 10. Francium | Fr (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

Anhydrous Cesium Perchlorate: A Technical Guide to Molar Mass and Density

For Researchers, Scientists, and Drug Development Professionals

Anhydrous cesium perchlorate (CsClO₄) is an inorganic compound of significant interest in various scientific and research applications. Its properties as a strong oxidizing agent and its role in chemical synthesis make a thorough understanding of its physical characteristics, such as molar mass and density, essential for its effective and safe use. This technical guide provides an in-depth overview of the molar mass and density of anhydrous this compound, complete with experimental protocols for their determination.

Core Physicochemical Properties

The fundamental physicochemical properties of anhydrous this compound are summarized below. These values are critical for stoichiometric calculations, material characterization, and process design in research and development.

| Property | Value | Units |

| Molar Mass | 232.36 | g/mol |

| Density | 3.327 | g/cm³ |

Note: The density is typically measured at standard conditions (25 °C, 100 kPa).[1]

Determination of Molar Mass and Density

Accurate determination of molar mass and density is crucial for the validation of material purity and for its application in various experimental and developmental workflows.

Molar Mass Calculation

The molar mass of a pure compound like anhydrous this compound is typically determined by calculation based on its chemical formula and the standard atomic weights of its constituent elements.

Experimental Protocol: Molar Mass Calculation

-

Identify the Chemical Formula: The chemical formula for anhydrous this compound is CsClO₄.

-

Determine Constituent Elements and Atom Count:

-

Cesium (Cs): 1 atom

-

Chlorine (Cl): 1 atom

-

Oxygen (O): 4 atoms

-

-

Obtain Standard Atomic Weights: From the periodic table, the standard atomic weights of the elements are:

-

Cs: 132.905 u

-

Cl: 35.453 u

-

O: 15.999 u

-

-

Calculate Molar Mass: The molar mass is the sum of the atomic weights of all atoms in the formula.

-

Molar Mass = (1 × Atomic Weight of Cs) + (1 × Atomic Weight of Cl) + (4 × Atomic Weight of O)

-

Molar Mass = (1 × 132.905) + (1 × 35.453) + (4 × 15.999) = 232.354 g/mol .

-

Density Determination

The density of a solid material such as anhydrous this compound can be determined experimentally using several methods. Gas pycnometry is a preferred method for obtaining the skeletal density of a crystalline solid.

Experimental Protocol: Density Determination by Gas Pycnometry

-

Principle: Gas pycnometry measures the volume of a solid object of known mass by determining the volume of gas it displaces. Helium is often used as the measurement gas due to its small atomic size, which allows it to penetrate small pores, and its inert nature.

-

Apparatus: A gas pycnometer, which consists of a sample chamber and a reference chamber of known volumes, and a pressure gauge.

-

Procedure:

-

Mass Measurement: Accurately weigh the anhydrous this compound sample using an analytical balance.

-

Sample Placement: Place the weighed sample into the sample chamber of the gas pycnometer.

-

Purging: The sample chamber is repeatedly purged with the measurement gas (e.g., helium) to remove any adsorbed gases from the sample surface.

-

Measurement Cycle:

-

The reference chamber is filled with the measurement gas to a specific pressure.

-

A valve is opened, allowing the gas to expand into the sample chamber.

-

The pressure drop is measured once the system reaches equilibrium.

-

-

Volume Calculation: The volume of the solid sample is calculated using the known volumes of the reference and sample chambers and the measured pressures before and after expansion, based on the ideal gas law (Boyle's Law).

-

Density Calculation: The density (ρ) is calculated using the formula:

-

ρ = mass / volume

-

-

Logical Workflow for Physicochemical Characterization

The process of determining the key physicochemical properties of a compound like anhydrous this compound follows a logical sequence to ensure accuracy and reproducibility.

Caption: Workflow for determining the molar mass and density of anhydrous this compound.

Applications in Research and Drug Development

Anhydrous this compound is utilized in various research contexts. It serves as a precursor in the synthesis of other cesium compounds and as an oxidizing agent in specific chemical reactions.[2] In the pharmaceutical industry, precise knowledge of the molar mass and density of such reagents is fundamental for the development of robust and reproducible synthetic protocols and for ensuring the quality and purity of intermediates and final active pharmaceutical ingredients.

References

Methodological & Application

Application Notes and Protocols for the Use of Cesium Perchlorate as an Oxidizer in Solid Propellants

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cesium perchlorate and its potential application as an oxidizer in solid propellants. This document includes a summary of its properties, a comparison with other common oxidizers, and detailed protocols for the formulation, processing, and characterization of propellants containing this compound. The information is intended to guide researchers in the preliminary evaluation of this compound for specialized solid propellant applications where its unique properties may be advantageous.

Introduction to this compound in Solid Propellants

This compound (CsClO₄) is a dense, crystalline solid that belongs to the family of alkali metal perchlorates.[1] Like other perchlorates, it is a powerful oxidizing agent and has been considered for use in pyrotechnic and propellant formulations.[2] Its high density and oxygen content make it a candidate for applications where high volumetric impulse is a key performance metric. However, the high molecular weight of its combustion products can be a limiting factor for specific impulse.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Citations |

| Chemical Formula | CsClO₄ | [2] |

| Molecular Weight | 232.36 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Density | 3.327 g/cm³ | [1] |

| Melting Point | 250 °C (decomposes) | [1][2] |

| Solubility in Water | Sparingly soluble in cold water, more soluble in hot water. | [1] |

| Oxidizing Properties | Strong oxidizer, may react violently with reducing agents. | [1] |

Comparative Analysis with Other Oxidizers

The choice of an oxidizer is critical to the performance of a solid propellant. The following table provides a comparison of this compound with the most common solid propellant oxidizer, ammonium perchlorate (AP), and another alkali metal perchlorate, potassium perchlorate (KP).

| Property | Ammonium Perchlorate (NH₄ClO₄) | Potassium Perchlorate (KClO₄) | This compound (CsClO₄) | Citations |

| Molecular Weight ( g/mol ) | 117.49 | 138.55 | 232.36 | |

| Density (g/cm³) | 1.95 | 2.52 | 3.327 | [1] |

| Oxygen Balance (%) | +34.0 | +46.2 | +27.5 | |

| Specific Impulse (Isp) | High | Moderate | Theoretically lower due to high molecular weight of products | |

| Combustion Products | Gaseous (HCl, H₂O, N₂, etc.) | Contains solid KCl | Contains solid CsCl | |

| Hygroscopicity | Slightly hygroscopic | Non-hygroscopic | Hygroscopic | |

| Advantages | High performance, well-studied | Low cost, stable | High density, potential for high volumetric impulse | |

| Disadvantages | Forms HCl in exhaust | Lower performance than AP | Low specific impulse, high cost, limited performance data |

Experimental Protocols

The following protocols are provided as a general guideline for the laboratory-scale preparation and characterization of composite solid propellants containing this compound. These are based on standard practices for ammonium perchlorate-based propellants and should be adapted based on experimental findings and safety considerations.